Dolastatin 10

Catalog No.
S526501
CAS No.
110417-88-4
M.F
C42H68N6O6S
M. Wt
785.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolastatin 10

CAS Number

110417-88-4

Product Name

Dolastatin 10

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C42H68N6O6S

Molecular Weight

785.1 g/mol

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Deo-Dola 10, deo-dolastatin 10, dolastatin 10, isodolastatin 10, NSC 376128

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Description

The exact mass of the compound Dolastatin 10 is 784.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Effective Inducer of Apoptosis

Dolastatin 10 exhibits a remarkable ability to trigger apoptosis, programmed cell death, in various cancer cell lines, including lung, leukemia, and prostate cancer cells, at exceptionally low concentrations (nanomolar range) MDPI: . This targeted cell death makes it a potential candidate for cancer treatment.

Development of Antibody-Drug Conjugates (ADCs)

A major breakthrough in Dolastatin 10 research involved its application in Antibody-Drug Conjugates (ADCs). Researchers have successfully linked Dol-10 derivatives, like Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF), to specific antibodies MDPI: . This approach enhances tumor targeting while minimizing systemic side effects.

Promising Results in Lymphoma Treatment

One of the most successful applications of Dolastatin 10-based ADCs is in treating lymphomas. Adcetris®, a commercial drug containing an ADC with MMAE, has received approval for treating specific types of lymphomas, including Hodgkin lymphoma and anaplastic large-cell lymphoma MDPI: . This signifies the potential of Dolastatin 10 in clinical cancer therapy.

Ongoing Research and Future Prospects

While Dolastatin 10 has shown promise in lymphoma treatment, research is ongoing to explore its efficacy against other cancers. Studies investigating its use for breast cancer haven't yielded significant results yet MDPI: . However, researchers believe that higher doses or overcoming drug resistance mechanisms might unlock its potential in broader cancer treatment.

Dolastatin 10 is a potent antitumor pentapeptide originally isolated from the marine sea hare Dolabella auricularia. This compound is characterized by its unique amino acid composition, which includes several unusual residues: (S)-dolavaline, (S)-valine, (3R,4S,5S)-dolaisoleucine, and (2R,3R,4S)-dolaproine. The chemical formula for Dolastatin 10 is C42H68N6O6SC_{42}H_{68}N_{6}O_{6}S, and it has a molecular weight of approximately 785.1 g/mol . Its structure allows it to effectively inhibit microtubule formation, making it a significant compound in cancer research.

Dolastatin 10's anticancer activity stems from its ability to disrupt cell division:

  • Microtubule Inhibition: It binds to tubulin, a protein essential for forming cellular structures like the mitotic spindle during cell division. This binding disrupts microtubule polymerization, preventing proper cell division and leading to cancer cell death [, ].

Dolastatin 10 exhibits potent cytotoxicity, making it toxic to both healthy and cancer cells. This limits its therapeutic application [].

  • Clinical Trials: While Dolastatin 10 and its analogs (like auristatin E) have shown some efficacy in clinical trials against various cancers, the high toxicity has hindered its development as a standalone drug [].
  • Future Directions: Researchers are exploring strategies like antibody-drug conjugates to deliver Dolastatin 10 specifically to cancer cells, potentially reducing overall toxicity [].

Dolastatin 10 primarily exerts its biological effects through the inhibition of tubulin polymerization and the hydrolysis of guanosine triphosphate associated with tubulin. This inhibition leads to the disruption of microtubule dynamics, which is crucial for cell division. The compound also exhibits noncompetitive inhibition of vincristine binding to tubulin . The mechanism of action involves the induction of apoptosis in various cancer cell lines at nanomolar concentrations, showcasing its high potency compared to traditional chemotherapy agents .

Dolastatin 10 has demonstrated significant cytotoxicity against a variety of cancer cell lines. For instance, it induces apoptosis in L1210 leukemia cells with an IC50 value of approximately 0.03 nM and shows similar effectiveness against small cell lung cancer and prostate cancer cells . Its unique mechanism of action and high potency have made it a subject of interest for developing novel anticancer therapies, including antibody-drug conjugates that enhance tumor targeting while minimizing systemic toxicity .

  • Solid-Phase Peptide Synthesis: This method involves the use of Fmoc chemistry on a solid support, allowing for the sequential addition of amino acids to construct the peptide chain .
  • Modification Techniques: Researchers have explored synthesizing analogs by modifying specific amino acid residues to enhance potency or reduce toxicity while preserving antitumor activity .
  • Synthetic Analog Development: Dolastatinol, a synthetic derivative of Dolastatin 10, has been developed to maintain anticancer properties while improving synthetic feasibility .

Dolastatin 10 has been investigated for various applications in oncology:

  • Anticancer Therapy: It has been evaluated in clinical trials for treating sarcoma, leukemia, lymphoma, liver cancer, and kidney cancer .
  • Antibody-Drug Conjugates: Its derivatives are being explored as components in antibody-drug conjugates to enhance targeted delivery and efficacy against tumors while reducing off-target effects .

Several compounds share structural or functional similarities with Dolastatin 10. These include:

Compound NameStructure TypeMechanism of ActionUnique Features
Monomethyl Auristatin ESynthetic AnalogInhibits microtubule polymerizationModified from Dolastatin 10 for improved efficacy
VincristineVinca AlkaloidInhibits microtubule formationDerived from periwinkle plant; less potent than Dolastatin 10
PaclitaxelTaxaneStabilizes microtubulesWidely used in chemotherapy; different mechanism

Dolastatin 10 stands out due to its unique amino acid composition and exceptional potency against various tumor types, making it a valuable candidate in cancer therapeutics .

Dolastatin 10 is primarily biosynthesized by marine benthic filamentous cyanobacteria, with Caldora penicillata serving as the most extensively characterized producer [1]. This pantropical marine cyanobacterium was initially misidentified as Symploca hydnoides or Symploca species, but molecular phylogenetic studies revealed its distinct taxonomic position [2]. Caldora penicillata demonstrates remarkable metabolic versatility, consistently producing dolastatin 10 alongside related compounds such as symplostatin 1 and the histone deacetylase inhibitor largazole [2].

The distribution of dolastatin 10-producing cyanobacteria spans diverse marine environments across the globe. Caldora penicillata has been documented from collections in the Florida Keys, Caribbean Sea, and Pacific Ocean regions, including specimens from Palau, Guam, and Hawaii [1] [3] [2]. This widespread geographic distribution suggests that dolastatin 10 biosynthesis represents a successful evolutionary adaptation among marine cyanobacteria.

Symploca species represent another significant group of dolastatin 10 producers. Symploca species VP642 from Palau and Symploca hydnoides from Guam and Hawaii have been confirmed as sources of both dolastatin 10 and its structural analog symplostatin 1 [4] [5]. The production of these compounds appears to be a robust phenotypic characteristic, with all analyzed specimens of Caldora penicillata producing dolastatin 10 regardless of their geographic origin [2].

A notable exception to the marine origin of dolastatin-type compounds is Aetokthonos hydrillicola, a freshwater cyanobacterium that produces aetokthonostatin, a dolastatin 10 analog [6]. This organism inhabits freshwater reservoirs in the southeastern United States and represents the first cultured cyanobacterium capable of producing dolastatin-type compounds [7]. The presence of dolastatin biosynthetic capability in both marine and freshwater environments indicates a broader ecological distribution than previously recognized.

The metabolic profiles of these cyanobacterial producers reveal consistent patterns of secondary metabolite production. Caldora penicillata specimens consistently produce dolastatin 10 as a major component, often accompanied by symplostatin 1 in lower abundance [2]. Ten of sixteen analyzed Caldora penicillata specimens also produced largazole, though this compound showed irregular production patterns that may be influenced by environmental factors [2]. This co-production of multiple bioactive compounds suggests coordinated regulation of secondary metabolite biosynthesis within these organisms.

Gene Cluster Identification and Functional Prediction

The dolastatin 10 biosynthetic gene cluster was successfully identified through a combination of metagenomic fosmid library screening and comprehensive genome sequencing of Caldora penicillata environmental samples [1]. The complete gene cluster spans approximately 39 kilobases and encompasses 10 core biosynthetic genes, designated dolA through dolJ, organized in a linear arrangement [1]. This cluster architecture represents a hybrid polyketide synthase and non-ribosomal peptide synthetase system, consistent with the complex structural features of dolastatin 10.

The gene cluster organization follows a logical biosynthetic sequence, beginning with dolA encoding a C-methyltransferase and dolB encoding a monomodular non-ribosomal peptide synthetase with adenylation-methyltransferase-thiolation domain organization [1]. The dolB gene product specifically activates leucine-valine and catalyzes the characteristic N,N-dimethylation that forms the dolavaline residue at the N-terminus of dolastatin 10 [1]. Functional prediction analysis indicates that the adenylation domain of DolB exhibits specificity for L-valine, while its methyltransferase domain presumably catalyzes the double N-methylation reaction [1].

The central portion of the gene cluster contains dolC, a bimodular non-ribosomal peptide synthetase with domain organization adenylation-thiolation-condensation-adenylation-methyltransferase-thiolation-condensation [1]. This enzyme complex facilitates the sequential incorporation of L-valine and L-isoleucine, with the methyltransferase domain of the second module catalyzing N-methylation of the loaded L-isoleucine to generate the dolaisoleuine residue [1]. The predicted substrate specificity of both adenylation domains aligns with the known structural composition of dolastatin 10.

Polyketide synthase genes dolF and dolH represent critical components for incorporating the acetate-derived units that distinguish dolastatin 10 from purely peptidic natural products [1]. DolF exhibits a ketosynthase-acyltransferase-ketoreductase-thiolation domain organization, with the acyltransferase domain containing the RAFH motif sequence characteristic of malonyl-coenzyme A specificity [1]. The ketoreductase domain presumably introduces an S-configured hydroxyl group, which undergoes subsequent O-methylation to align with the determined dolastatin 10 structure [1].

DolH represents a particularly unique component among cyanobacterial polyketide synthases, as its acyltransferase domain contains the VASH motif sequence indicative of methylmalonyl-coenzyme A specificity [1]. Phylogenetic analysis of the DolH acyltransferase domain reveals a distinct clade comprising homologs from Symploca, Caldora, and Aetokthonos species, none of which have been biochemically characterized [1]. This methylmalonyl-coenzyme A specificity represents a rare feature among known cyanobacterial polyketide synthases and contributes to the structural complexity of dolastatin 10.

The terminal portion of the gene cluster contains dolI, a complex non-ribosomal peptide synthetase with adenylation-thiolation-condensation-adenylation-thiolation-cyclization-thioesterase domain organization [1]. This enzyme incorporates L-phenylalanine and L-cysteine sequentially, with the cyclization domain converting the loaded L-cysteine into a thiazoline ring similar to the mechanism employed by BarG in barbamide biosynthesis [1]. The thioesterase domain hydrolyzes the tethered intermediate, releasing the linear peptide precursor for further processing.

Three methyltransferase genes, dolA, dolD, and dolE, provide the enzymatic machinery for the multiple methylation reactions required in dolastatin 10 biosynthesis [1]. Phylogenetic analysis indicates that DolD and DolE group with other O-methyltransferases, while DolA clusters with C-methyltransferases [1]. The specific roles of these enzymes in catalyzing the O-methylations of hydroxyl groups and potential C-methylation to produce dolaproine remain to be definitively established through biochemical characterization.

Enzymatic Mechanisms in Thiazole Formation

The formation of the terminal thiazole ring in dolastatin 10 represents a critical biosynthetic transformation catalyzed by the non-heme diiron monooxygenase DolJ [1]. This enzyme mediates the oxidative decarboxylation of a thiazoline-containing precursor to generate the characteristic thiazole moiety found in the dolaphenine residue of dolastatin 10 [1]. Biochemical characterization of recombinant DolJ has provided detailed insights into the catalytic mechanism and substrate specificity of this unique transformation.

DolJ exhibits strict substrate specificity for thiazoline-containing peptides, as demonstrated by its ability to convert synthetic substrate 1 into N-methylated dolaphenine while showing no activity toward the diastereomeric analog substrate 2 [1]. The enzyme requires ferrous iron and ascorbic acid as cofactors for optimal activity, consistent with its classification as a non-heme diiron monooxygenase [1]. Kinetic analysis under optimized conditions revealed a Km value of 70.2 ± 4.0 μM and a kcat value of 0.58 ± 0.01 s⁻¹, indicating comparable catalytic efficiency to the homologous enzyme LynB7 from lyngbyapeptin B biosynthesis [1].

The catalytic mechanism of DolJ proceeds through an initial β-hydroxylation pathway, as evidenced by the detection of a hydroxylated intermediate during time-course experiments [1]. Liquid chromatography-mass spectrometry analysis of reactions terminated after 10 minutes revealed the presence of this hydroxylated intermediate, which completely converted to the final thiazole product after 20 minutes of incubation [1]. This observation supports a mechanism involving initial hydroxylation at the β-position relative to the thiazoline ring, followed by elimination and oxidation to form the aromatic thiazole system.

Structural modeling of DolJ using AlphaFold 2.0 prediction reveals high structural similarity to the characterized hydroxylase PtmU3 from platensimycin biosynthesis, with a root mean square deviation of 4.1 Å across 352 residues [1]. The predicted structure exhibits high confidence scores ranging from 85 to 98, excluding only the terminal residues, indicating reliable structural prediction [1]. Molecular docking studies position the C5 carbon of the thiazoline substrate at a distance of 4.0 Å from the second iron atom in the active site, consistent with the distances observed in characterized diiron monooxygenase structures [1].

The relatively shallow substrate channel of DolJ accommodates the thiazoline-containing peptide substrate, supporting the use of synthetic mimics for mechanistic studies [1]. Comparative structural analysis with the homologous enzyme LynB7 reveals displacement in the α3-helix region of LynB7, suggesting preferential accommodation of more compact substrates [1]. This structural difference may account for the distinct substrate preferences observed among related diiron monooxygenases in cyanobacterial natural product biosynthesis.

The enzymatic mechanism of thiazole formation represents a convergent evolutionary solution among cyanobacterial biosynthetic pathways. DolJ shares 78% amino acid sequence identity with LynB7 from lyngbyapeptin B biosynthesis and exhibits similar catalytic properties to BarH from barbamide biosynthesis [1] [8]. These enzymes belong to the non-heme diiron monooxygenase family, which catalyzes diverse oxidation reactions including hydroxylation, epoxidation, and desaturation reactions in natural product biosynthesis [1].

The substrate specificity of DolJ extends beyond simple recognition of the thiazoline ring system. The enzyme discriminates between stereoisomeric substrates, accepting only the naturally occurring configuration while rejecting the diastereomeric analog [1]. This stereochemical selectivity ensures the production of the correct dolaphenine stereoisomer required for the biological activity of dolastatin 10. The recognition elements responsible for this selectivity likely involve interactions between the enzyme active site and the peptide backbone of the substrate.

Comparative Biosynthesis Across Species

Comparative analysis of dolastatin-type biosynthetic gene clusters across different cyanobacterial species reveals both conserved structural features and species-specific variations that reflect evolutionary adaptation and functional diversification [1]. Four distinct gene cluster architectures have been identified in marine and freshwater cyanobacteria, each producing structurally related but distinct dolastatin analogs [1]. These clusters provide insights into the evolutionary relationships among dolastatin-producing organisms and the mechanisms underlying structural diversity in this compound family.

The symplostatin biosynthetic gene cluster from Symploca species SIO1B1 represents the most closely related system to the dolastatin 10 cluster from Caldora penicillata [1]. This cluster mirrors the core architecture of the dolastatin 10 cluster but incorporates additional genes including an mbtH-like gene at the 5' end and an additional methyltransferase gene at the 3' end [1]. The presence of the mbtH-like gene suggests involvement in non-ribosomal peptide synthetase optimization, as these small proteins commonly enhance the activity of adenylation domains in various biosynthetic systems [1].

The gene cluster from Symploca species SIO1C2 exhibits a unique hybrid polyketide synthase-non-ribosomal peptide synthetase organization that differs from the modular arrangement observed in other dolastatin clusters [1]. This cluster contains one additional methyltransferase gene compared to the core dolastatin 10 cluster, suggesting enhanced methylation capacity that may contribute to structural modifications in the final product [1]. The specific product of this cluster remains to be determined through biochemical characterization.

The aetokthonostatin biosynthetic gene cluster from Aetokthonos hydrillicola represents a remarkable example of evolutionary adaptation in dolastatin biosynthesis [1] [6]. This cluster exhibits a non-colinear gene arrangement, contrasting with the linear organization observed in marine cyanobacterial clusters [1]. The cluster includes a terminal N-methyltransferase gene, aesK, which has been biochemically characterized and shown to catalyze the conversion of monomethylaetokthonostatin to the fully methylated aetokthonostatin [6].

The presence of a putative cyclase gene, orf11, in both the dolastatin 10 and symplostatin clusters suggests a conserved function in the biosynthesis of these compounds [1]. This gene is located in the opposite orientation to dolJ, and its specific role in dolastatin biosynthesis remains unclear [1]. The conservation of this gene across different species indicates potential importance in the overall biosynthetic process or in the regulation of compound production.

Phylogenetic analysis of key biosynthetic enzymes reveals evolutionary relationships among dolastatin-producing cyanobacteria. The acyltransferase domain of DolH forms a distinct clade with homologs from Symploca, Caldora, and Aetokthonos species, suggesting horizontal gene transfer or common ancestry among these organisms [1]. The methyltransferase enzymes exhibit varied phylogenetic relationships, with some clustering according to their predicted substrate specificity rather than organismal origin [1].

The evolution of dolastatin biosynthetic clusters appears to involve both gene duplication and horizontal transfer events. The presence of multiple methyltransferase genes in most clusters suggests duplication and subsequent functional divergence to accommodate the complex methylation patterns required for dolastatin biosynthesis [1]. The non-colinear arrangement of genes in the aetokthonostatin cluster may result from genomic rearrangements following horizontal transfer events.

Species-specific variations in gene cluster organization correlate with differences in the final products. The additional methyltransferase genes in the symplostatin and aetokthonostatin clusters correspond to enhanced methylation patterns in the respective products [1] [6]. The symplostatin cluster produces symplostatin 1, which contains an additional methyl group on the N-terminal residue compared to dolastatin 10 [1]. Similarly, the aetokthonostatin cluster produces compounds with distinct methylation patterns facilitated by the terminal N-methyltransferase AesK [6].

The comparative analysis reveals that dolastatin biosynthesis represents a successful evolutionary strategy that has been independently refined in different cyanobacterial lineages. The conservation of core biosynthetic machinery combined with species-specific modifications allows for the production of structurally diverse compounds with varying biological activities. This evolutionary flexibility has enabled cyanobacteria to optimize dolastatin production for their specific ecological niches while maintaining the fundamental structural and functional characteristics that define this important class of natural products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

784.49210508 g/mol

Monoisotopic Mass

784.49210508 g/mol

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EI946JT51X

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

110417-88-4

Wikipedia

Dolastatin 10

Dates

Last modified: 08-15-2023
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6: Oku H, Sugiyama T, Kojima S, Watanabe T, Ikeda T. Improving effects of topical administration of iganidipine, a new calcium channel blocker, on the impaired visual evoked potential after endothelin-1 injection into the vitreous body of rabbits. Curr Eye Res. 2000 Feb;20(2):101-8. PubMed PMID: 10617910.
7: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of Topically Applied Iganidipine Dihydrochloride, a Novel Ca(2+) Antagonist, on Optic Nerve Head Circulation in Rabbits. Jpn J Ophthalmol. 2001 Jan;45(1):114. PubMed PMID: 11341901.
8: Shirahase H, Wada K, Uehara Y, Nakamura S, Ichikawa A. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension. Am J Hypertens. 1997 Aug;10(8):869-78. PubMed PMID: 9270081.
9: Shirahase H, Uehara Y, Kanda M, Wada K, Ichikawa A, Kobayashi Y, Funahashi N. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats. J Cardiovasc Pharmacol Ther. 1998 Apr;3(2):143-152. PubMed PMID: 10684492.
10: Ohashi M, Saito S, Fukaya Y, Tomidokoro A, Araie M, Kashwagi K, Suzuki Y. Ocular distribution after topical instillation and potential neuroprotective effect after intravitreal injection of the calcium channel blocker iganipidine. Curr Eye Res. 2005 Apr;30(4):309-17. PubMed PMID: 16020261.
11: Yamada H, Chen YN, Aihara M, Araie M. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia. Brain Res. 2006 Feb 3;1071(1):75-80. PubMed PMID: 16413513.
12: Muñoz-Negrete FJ, Pérez-López M, Won Kim HR, Rebolleda G. [New developments in glaucoma medical treatment]. Arch Soc Esp Oftalmol. 2009 Oct;84(10):491-500. Review. Spanish. PubMed PMID: 19902393.
13: Yamamoto T. [The dawn of neuroprotective therapy for glaucomatous optic neuropathy]. Nippon Ganka Gakkai Zasshi. 2001 Dec;105(12):866-83. Review. Japanese. PubMed PMID: 11802458.

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